![molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1](/img/structure/B2918609.png)
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a fused thiazolo-triazole heterocyclic system. This compound is part of a broader class of agrochemical and pharmaceutical agents targeting auxin-like pathways or microbial infections, though its specific applications remain under investigation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cell types in the liver .
Mode of Action
It has been suggested that similar compounds can promote the proliferation and activation of hepatocytes and hepatic stellate cells (hscs), which are key players in liver fibrosis .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it promotes the proliferation of hepatocytes and HSCs, potentially contributing to liver fibrosis . Key transcription factors driving this process include Gata2 and Mef2c .
Pharmacokinetics
Similar compounds have been found to accumulate primarily in the liver .
Result of Action
The compound appears to induce proliferation and activation of hepatocytes and HSCs, leading to liver fibrosis . Other changes include endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages .
Action Environment
It’s worth noting that similar compounds have been detected in human blood and urine, suggesting that they can be absorbed and distributed in the body .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic derivative of thiazole and triazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that combines elements from thiazole and triazole rings with a dichlorophenoxy moiety. This structural diversity contributes to its biological activity.
- Chemical Formula : C11H10Cl2N4O1S
- Molecular Weight : 309.19 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
- Study Findings :
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been well-documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Mechanism : Thiazoles can modulate the expression of inflammatory mediators by affecting signaling pathways involved in inflammation .
Anticancer Activity
Emerging evidence supports the anticancer effects of thiazole and triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Case Study :
Synthesis and Screening
A series of studies have synthesized various thiazole and triazole derivatives, including the target compound. These studies often utilize microwave-assisted synthesis for efficiency.
Compound | Synthesis Method | Biological Activity | Reference |
---|---|---|---|
This compound | Microwave-assisted | Antimicrobial, anti-inflammatory | |
Other Thiazole Derivatives | Conventional methods | Anticancer |
Pharmacological Screening
Pharmacological evaluations typically include:
- Antimicrobial Testing : Using broth microdilution methods to assess MIC against various pathogens.
- Cytotoxicity Assays : Evaluating cell viability in cancer cell lines using MTT assays.
- Anti-inflammatory Assays : Measuring levels of cytokines in treated vs. untreated cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide, and how can reaction yields be improved?
- Methodology :
- Reagent selection : Use 2,4-dichlorophenoxyacetic acid hydrazide as a precursor, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in water-ethanol (yield: 65%) .
- Monitoring : Track reaction completion via TLC, as demonstrated in analogous triazole-thioacetamide syntheses .
- Purification : Employ column chromatography or recrystallization using polar/non-polar solvent combinations to isolate high-purity products .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- Spectroscopy : Use 1H-NMR and 13C-NMR to confirm substituent positions and hydrogen bonding interactions. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .
- Crystallography : Single-crystal X-ray diffraction (as in structurally similar acetamides) resolves stereochemical ambiguities and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
- Dose-response studies : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC50 for cytotoxicity) to identify therapeutic windows.
- Comparative analysis : Cross-reference results with structurally related compounds (e.g., triazole-thioacetamides with 2,4-dimethoxyphenyl groups) to isolate substituent-specific effects .
- Mechanistic assays : Use fluorescence-based assays to evaluate membrane disruption (common in antimicrobial agents) versus apoptosis pathways (cytotoxicity) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
- Key modifications :
- Substituent tuning : Replace 2,4-dichlorophenoxy with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency, or electron-donating groups (e.g., methoxy) to reduce cytotoxicity .
- Heterocycle optimization : Modify the thiazolo-triazole core to improve metabolic stability (e.g., fluorination of the dihydrothiazole ring) .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea groups to alter solubility and target affinity .
Q. What in vivo experimental models are suitable for evaluating the hypoglycemic or neuroprotective potential of this compound?
- Model selection :
- Hypoglycemic activity : Use streptozotocin-induced diabetic Wistar rats, measuring blood glucose levels and insulin sensitivity over 14 days (as in triazolo-thiadiazine derivatives) .
- Neuroprotection : Employ LPS-induced neuroinflammation models in mice, assessing TNF-α and IL-6 suppression via ELISA .
- Dosage : Administer 10–50 mg/kg orally, with pharmacokinetic profiling (e.g., HPLC-MS) to monitor bioavailability .
Q. How can researchers address stability challenges during formulation (e.g., hydrolysis of the acetamide group)?
- Stabilization strategies :
- pH optimization : Formulate at pH 5–6 to minimize base-catalyzed hydrolysis .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug design : Mask the acetamide as an ester prodrug to enhance stability in gastric fluid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Auxin Agonists
Several structurally related compounds with phenoxy-acetamide backbones have been studied as synthetic auxin agonists (Table 1):
- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Shares the acetamide-triazole linkage but lacks the thiazolo ring and dichloro substitution. WH7 exhibits herbicidal activity but lower stability due to the absence of electron-withdrawing chlorine atoms .
- Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Retains the dichlorophenoxy group but replaces the thiazolo-triazole with a pyridine ring.
Table 1: Structural and Functional Comparison with Auxin Agonists
Thiazolo-Triazole Derivatives
Thiazolo[2,3-c][1,2,4]triazole derivatives are prominent in anti-infective research (Table 2):
- Compound 26 (2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide) : Features a thioacetamide linker and methoxyphenyl group, showing 75% yield and anti-microbial activity. The thioether linkage may enhance membrane permeability compared to the target compound’s oxygen-based acetamide .
- Compound 32 (N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide) : Incorporates a trifluoromethyl group, increasing electronegativity and metabolic stability. However, its synthetic yield (64%) is lower than typical acetamide derivatives .
Benzamide Analogues
- 4-tert-Butyl-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide : The tert-butyl group introduces steric bulk, which may hinder interactions with hydrophobic binding pockets .
Table 3: Benzamide vs. Acetamide Derivatives
Dichlorophenoxy-Containing Derivatives
- DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide): Shares the dichlorophenoxy-acetamide structure but includes a mercaptoethyl group. The thiol moiety enhances reactivity but reduces metabolic stability compared to the thiazolo-triazole system .
- 2-(2,4-Dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide: Cyclopenta[c]pyrazole substitution introduces a bicyclic system, likely altering pharmacokinetic profiles .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCWGVAYAYXIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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